CP-724,714, chemically named 2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide, is a synthetic compound extensively studied for its biological activity. [, ] It falls under the classification of tyrosine kinase inhibitors (TKIs), specifically showing high selectivity for inhibiting the human epidermal growth factor receptor 2 (HER2). [, , ] In scientific research, CP-724,714 serves as a valuable tool to investigate:
CP-724714 belongs to the class of quinazoline derivatives and is classified as a selective HER2 inhibitor. It was developed as part of a broader effort to find more effective treatments for HER2-positive cancers, particularly in patients who have not responded adequately to existing therapies like trastuzumab (Herceptin) . The compound is currently undergoing phase I clinical trials to evaluate its safety and efficacy in humans .
The synthesis of CP-724714 involves several key steps that utilize standard organic chemistry techniques. The compound's synthesis has been described in detail in scientific literature, highlighting its preparation from various starting materials through methods such as:
For instance, one study reported that CP-724714 was synthesized with a radiochemical yield exceeding 90%, indicating efficient production methods .
The molecular structure of CP-724714 is characterized by its quinazoline backbone, which is essential for its interaction with the HER2 receptor. Key features include:
The compound's structural formula can be represented as follows:
This formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms that form the intricate structure necessary for its pharmacological activity .
CP-724714 undergoes various chemical reactions pertinent to its metabolism and pharmacokinetics. Notably:
The identification of these pathways is crucial for understanding potential drug interactions and side effects during clinical use.
The mechanism of action of CP-724714 involves:
This mechanism highlights the therapeutic potential of CP-724714 as a targeted treatment for cancers driven by HER2 overexpression.
CP-724714 exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate dosing regimens and formulation strategies in clinical settings .
CP-724714 has significant potential applications in oncology:
CP-724714 ((E)-N-{4-[(3-chloro-4-hydroxyphenyl)amino]-3-cyano-7-ethoxyquinolin-6-yl}-4-(dimethylamino)but-2-enamide) is an orally bioavailable anilinoquinazoline derivative engineered for high-affinity binding to the ATP pocket of HER2/ErbB2. Its selectivity arises from distinct structural interactions within the kinase domain:
Table 1: Kinase Selectivity Profile of CP-724714
Kinase Target | IC₅₀ (nM) | Selectivity Ratio (vs. HER2) |
---|---|---|
HER2/ErbB2 | 10 | 1x |
EGFR | 6,400 | 640x |
InsR | >10,000 | >1,000x |
c-Met | >10,000 | >1,000x |
VEGFR2 | >10,000 | >1,000x |
CP-724714 potently suppresses HER2 activation and downstream effectors in HER2-amplified cells:
CP-724714 differentially regulates key oncogenic pathways downstream of HER2:
Cell cycle arrest is a hallmark of CP-724714’s antitumor activity:
Table 2: Cell Cycle Effects of CP-724714 in HER2-Amplified Models
Cell Line | Treatment | G1 Phase (%) | S Phase (%) | Apoptotic Cells (%) |
---|---|---|---|---|
BT-474 | Control | 45 | 32 | 3 |
BT-474 | 1 µM (24h) | 67 | 14 | 15 |
SKBR3 | Control | 38 | 35 | 4 |
SKBR3 | 1 µM (24h) | 60 | 18 | 12 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7